

An In-depth Technical Guide to the Chemical Structure and Properties of Lansoprazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of lansoprazole, a widely used proton pump inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical Structure and Identity

Lansoprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion. Its chemical identity is well-established, providing a foundation for its targeted pharmacological activity.

The IUPAC name for lansoprazole is 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole. It is a racemic mixture of (R)- and (S)-enantiomers.

Table 1: Chemical Identity of Lansoprazole



Identifier	Value
IUPAC Name	2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Molecular Formula	C16H14F3N3O2S[1]
Molecular Weight	369.36 g/mol [2][3]
CAS Number	103577-45-3[2]

Below is a 2D representation of the chemical structure of lansoprazole.

Lansoprazole Chemical Structure

Physicochemical Properties

The physicochemical properties of lansoprazole are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Physicochemical Properties of Lansoprazole

Property	Value
Melting Point	Approximately 166°C (with decomposition)[4]
рКа	Pyridine N: ~4.0, Benzimidazole N-H: ~9.0
Solubility	Freely soluble in dimethylformamide; soluble in methanol; sparingly soluble in ethanol; slightly soluble in ethyl acetate, dichloromethane, and acetonitrile; very slightly soluble in ether; and practically insoluble in hexane and water.[4]
LogP	2.4
Appearance	White to brownish-white odorless crystalline powder[4]

Table 3: Stability of Lansoprazole in Aqueous Solution



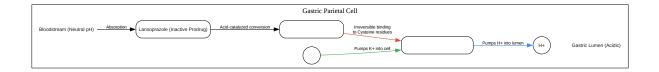
рН	Half-life at 25°C
5.0	Approximately 0.5 hours[4]
7.0	Approximately 18 hours[4]

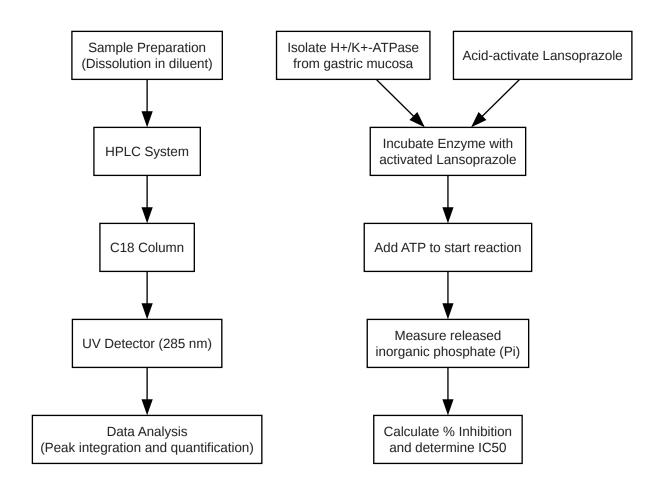
The stability of lansoprazole is highly dependent on pH, degrading rapidly in acidic conditions and exhibiting greater stability in neutral to alkaline environments. This pH-dependent stability is a key consideration in the design of its oral dosage forms, which are typically enteric-coated to protect the drug from the acidic environment of the stomach.

Mechanism of Action: Proton Pump Inhibition

Lansoprazole is a prodrug that exerts its acid-suppressing effects by irreversibly inhibiting the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells.[5] The following diagram illustrates the signaling pathway of its mechanism of action.







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